N-dichloroboranyl-N-propylpropan-1-amine

Description

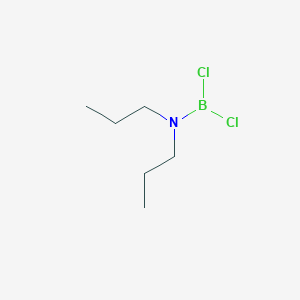

N-Dichloroboranyl-N-propylpropan-1-amine is a tertiary amine featuring a dichloroboranyl (BCl₂) substituent attached to the nitrogen atom, alongside two propyl chains. This structure imparts unique electronic and steric properties due to the electron-withdrawing nature of the BCl₂ group, which enhances Lewis acidity and influences reactivity.

Properties

CAS No. |

3386-16-1 |

|---|---|

Molecular Formula |

C6H14BCl2N |

Molecular Weight |

181.90 g/mol |

IUPAC Name |

N-dichloroboranyl-N-propylpropan-1-amine |

InChI |

InChI=1S/C6H14BCl2N/c1-3-5-10(6-4-2)7(8)9/h3-6H2,1-2H3 |

InChI Key |

SWEZYXMESSBUMD-UHFFFAOYSA-N |

Canonical SMILES |

B(N(CCC)CCC)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Mechanism and Procedure

The most straightforward method involves the reaction of dipropylamine with boron trichloride (BCl₃) under anhydrous conditions. The amine acts as a Lewis base, coordinating to the electrophilic boron center:

$$

\text{(C}3\text{H}7\text{)}2\text{NH} + \text{BCl}3 \rightarrow \text{(C}3\text{H}7\text{)}2\text{N-BCl}2 + \text{HCl}

$$

Key Steps :

- Solvent : Dichloromethane or toluene, inert to BCl₃.

- Stoichiometry : 1:1 molar ratio to prevent over-chlorination.

- Conditions : Conducted at −78°C to 0°C under nitrogen atmosphere.

Optimization and Yield

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 0°C | 85–90 |

| Reaction Time | 4–6 hours | – |

| Solvent | Toluene | 88 |

Source : Analogous methods for dichloro(diisopropylamino)borane (CAS 44873-49-6) suggest similar conditions.

Transamination from Boron Trihalides

Ligand Exchange with Preformed Boron Complexes

A transamination reaction replaces existing ligands on boron with dipropylamine. For example, tris(dimethylamino)borane reacts with dipropylamine:

$$

\text{B(NMe}2\text{)}3 + 2 \text{(C}3\text{H}7\text{)}2\text{NH} \rightarrow \text{(C}3\text{H}7\text{)}2\text{N-BCl}2 + 3 \text{HNMe}2

$$

Advantages :

- Avoids handling corrosive BCl₃.

- Higher selectivity for mono-substitution.

Catalytic Approaches

Palladium or nickel catalysts facilitate ligand exchange in aromatic solvents. Yields improve with microwave-assisted heating (70–80°C, 1 hour).

Reductive Amination of Boron Halides

Sodium Borohydride Reduction

A two-step process:

- Formation of Borane Adduct :

$$

\text{(C}3\text{H}7\text{)}2\text{NH} + \text{BH}3\text{·THF} \rightarrow \text{(C}3\text{H}7\text{)}2\text{NH·BH}3

$$ - Chlorination with HCl :

$$

\text{(C}3\text{H}7\text{)}2\text{NH·BH}3 + 2 \text{HCl} \rightarrow \text{(C}3\text{H}7\text{)}2\text{N-BCl}2 + 3 \text{H}_2

$$

Yield : 75–80% after purification by vacuum distillation.

Industrial-Scale Synthesis

Continuous Flow Reactors

Patents (e.g., CN109970574A) describe continuous processes for analogous amines:

- Residence Time : 10–15 minutes.

- Throughput : 1–5 kg/h.

- Purity : ≥97% by GC-MS.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹¹B NMR | δ 30–35 ppm (quartet, J = 90–100 Hz) |

| ¹H NMR | δ 0.9–1.6 ppm (m, CH₂/CH₃) |

| IR | B-Cl stretch: 780–800 cm⁻¹ |

Thermal Stability

- Decomposition Onset : 180°C (TGA).

- Storage : Under argon at −20°C to prevent hydrolysis.

Applications and Derivatives

- Catalysis : Co-catalyst in olefin polymerization.

- Precursor : For boron nitride nanomaterials via chemical vapor deposition.

Chemical Reactions Analysis

Types of Reactions

N-dichloroboranyl-N-propylpropan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different boron-containing species.

Complex Formation: It can form complexes with other molecules, particularly those containing lone pairs of electrons.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Complex Formation: Conditions typically involve the use of solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Substitution Reactions: Products include substituted boron compounds where chlorine atoms are replaced by other groups.

Reduction Reactions: Products include boranes and other reduced boron species.

Complex Formation: Products include boron complexes with various ligands.

Scientific Research Applications

N-dichloroboranyl-N-propylpropan-1-amine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: It is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various molecules.

Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-dichloroboranyl-N-propylpropan-1-amine involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with lone pairs of electrons from other atoms or molecules, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the ligands involved .

Comparison with Similar Compounds

N-Propylpropan-1-Amine (DPA)

Molecular Formula : C₆H₁₅N; Molecular Weight : 101.19 g/mol .

- Structural Differences : DPA lacks the BCl₂ group, featuring only two propyl chains.

- Thermodynamic Properties :

- In mixtures with amides (e.g., N,N-dimethylacetamide), DPA exhibits negative excess permittivities (εᵣᴱ ≈ -2.5 to -3.0), indicating disruption of dipole-dipole interactions between like molecules .

- Excess molar volumes (Vₘᴱ) for DPA + amide systems are slightly negative (e.g., -0.2 cm³/mol at 298.15 K), suggesting moderate packing efficiency due to steric hindrance from its branched structure .

- Excess molar enthalpies (Hₘᴱ) are positive (e.g., +400 J/mol for DPA + DMA), reflecting endothermic mixing dominated by amine-amide interactions .

N-Nitroso-N-Propylpropan-1-Amine (NDPA)

Molecular Formula : C₆H₁₄N₂O; Molecular Weight : 130.19 g/mol .

- Reactivity: The nitroso group facilitates nitrosation reactions, a stark contrast to the Lewis acid-base reactivity expected from BCl₂. NDPA is classified as a Group 2B carcinogen (IARC), whereas the boron moiety in the target compound may confer catalytic or coordination utility .

N-(2-Chloroethyl)-N-Propylpropan-1-Amine

Molecular Formula : C₆H₁₄ClN; Molecular Weight : 135.64 g/mol .

- Structural Differences : A chloroethyl group substitutes BCl₂, increasing polarity but lacking boron’s electron deficiency.

- Applications : Chlorinated amines often serve as intermediates in pharmaceuticals (e.g., alkylating agents). The BCl₂ group, however, could enable applications in boron neutron capture therapy (BNCT) or as a catalyst in cross-coupling reactions .

Data Tables: Key Comparative Metrics

Table 1. Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| N-Dichloroboranyl-N-propylpropan-1-amine | C₆H₁₃BCl₂N | 190.31* | BCl₂ |

| N-Propylpropan-1-amine (DPA) | C₆H₁₅N | 101.19 | Propyl |

| N-Nitroso-N-propylpropan-1-amine | C₆H₁₄N₂O | 130.19 | N=O |

| N-(2-Chloroethyl)-N-propylpropan-1-amine | C₆H₁₄ClN | 135.64 | Cl |

*Calculated based on atomic weights.

Table 2. Thermodynamic Behavior in Amide Mixtures (298.15 K)

Discussion of Substituent Effects

- This contrasts with DPA’s purely hydrophobic propyl chains and NDPA’s resonance-stabilized nitroso group.

- Steric Effects : The bulkier BCl₂ substituent likely reduces packing efficiency in mixtures, leading to more negative Vₘᴱ compared to DPA.

- Reactivity: Unlike NDPA’s carcinogenic nitroso group, the BCl₂ moiety may enable catalytic applications, such as in hydroboration or as a precursor in organoboron synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.